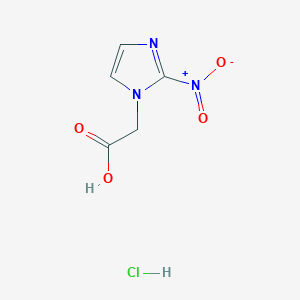
3-Iodo-6-methylpyrazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-6-methylpyrazin-2-amine is a heterocyclic organic compound with the molecular formula C₅H₆IN₃. It is a derivative of pyrazine, characterized by the presence of an iodine atom at the 3rd position and a methyl group at the 6th position on the pyrazine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-6-methylpyrazin-2-amine typically involves the iodination of 6-methylpyrazin-2-amine. One common method includes the reaction of 6-methylpyrazin-2-amine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling iodine and other reagents .
Analyse Chemischer Reaktionen
Types of Reactions
3-Iodo-6-methylpyrazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-6-methylpyrazin-2-amine, while a Suzuki coupling reaction could produce a biaryl derivative .
Wissenschaftliche Forschungsanwendungen
3-Iodo-6-methylpyrazin-2-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules
Wirkmechanismus
The mechanism of action of 3-Iodo-6-methylpyrazin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The iodine atom and the pyrazine ring play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways involved would vary based on the derivative and its intended use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Iodo-6-methylpyrazine: Lacks the amine group, which may affect its reactivity and applications.
6-Methylpyrazin-2-amine: Lacks the iodine atom, resulting in different chemical properties and reactivity.
3-Bromo-6-methylpyrazin-2-amine: Similar structure but with a bromine atom instead of iodine, leading to different reactivity in substitution reactions.
Uniqueness
3-Iodo-6-methylpyrazin-2-amine is unique due to the presence of both the iodine atom and the amine group, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Eigenschaften
Molekularformel |
C5H6IN3 |
|---|---|
Molekulargewicht |
235.03 g/mol |
IUPAC-Name |
3-iodo-6-methylpyrazin-2-amine |
InChI |
InChI=1S/C5H6IN3/c1-3-2-8-4(6)5(7)9-3/h2H,1H3,(H2,7,9) |
InChI-Schlüssel |
LUHYWXZXHYGXTD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C(=N1)N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13664632.png)



![6,7-Dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13664669.png)
![8-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13664672.png)


